2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid; hydrochloride, commonly referred to as LY 2365109 hydrochloride, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). This compound is noted for its ability to elevate glycine levels in the cerebrospinal fluid and enhance the release of neurotransmitters such as acetylcholine and dopamine in the brain, which may have implications for treating various neurological conditions.
InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H.The synthesis of 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid; hydrochloride involves several key steps:
The molecular structure of 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid; hydrochloride features several distinct components:
The compound has a melting point around 165 °C and exhibits a specific gravity of approximately 1.18 g/cm³ .
The compound can undergo various chemical reactions:
These reactions are typically carried out in organic solvents with controlled temperatures and may involve catalysts to enhance reaction rates .
The mechanism of action for LY 2365109 hydrochloride primarily involves its role as an inhibitor of glycine transporter 1. By inhibiting this transporter:
This mechanism suggests potential therapeutic applications in conditions characterized by dysregulated neurotransmission .
The compound's stability profile indicates that it maintains integrity under standard laboratory conditions but should be stored away from light and moisture to prevent degradation .
LY 2365109 hydrochloride has several scientific uses:
Glycine Transporter 1 critically maintains glycine homeostasis at tripartite synapses. It is predominantly expressed on astroglial processes and neuronal membranes in forebrain regions, including the hippocampus, prefrontal cortex, and cerebellum [5] [7]. By cotransporting glycine with sodium and chloride ions, Glycine Transporter 1 clears synaptic glycine, terminating inhibitory glycinergic signaling and preventing saturation of N-methyl-D-aspartate receptor glycine-binding sites [1] [9]. Genetic deletion or pharmacological inhibition of Glycine Transporter 1 elevates extracellular glycine concentrations, potentiating N-methyl-D-aspartate receptor-mediated excitatory postsynaptic currents and long-term potentiation—a cellular correlate of learning and memory [1] [10].
Table 1: Glycine Transporter 1 Functions in Synaptic Regulation
| Biological Process | Mechanism of Action | Functional Outcome |
|---|---|---|
| N-methyl-D-aspartate Receptor Modulation | Controls glycine availability at glycine-binding sites | Enhances receptor activation and calcium influx |
| Inhibitory Neurotransmission | Terminates glycine signaling at strychnine-sensitive receptors | Regulates motor rhythm and respiratory circuits |
| Homeostatic Plasticity | Adjusts synaptic glycine concentrations during pathological states | Restores network excitability (e.g., in epilepsy models) |
Dysfunctional Glycine Transporter 1 activity contributes to neuropathological states. In temporal lobe epilepsy, hippocampal Glycine Transporter 1 overexpression disrupts glycine homeostasis, increasing seizure susceptibility. Conversely, Glycine Transporter 1 inhibition or genetic knockdown suppresses chronic seizures in rodent models, demonstrating its role in stabilizing neuronal hyperexcitability [1]. Human glycine encephalopathy, caused by impaired glycine cleavage system activity, further illustrates Glycine Transporter 1’s physiological significance: neonates exhibit life-threatening hypotonia and apnea due to excessive glycinergic inhibition, yet some achieve neurological recovery through compensatory downregulation of glycine receptors—a phenomenon mirrored in zebrafish Glycine Transporter 1 mutants [5] [9].
The therapeutic rationale for Glycine Transporter 1 inhibitors originated from the N-methyl-D-aspartate receptor hypofunction hypothesis of schizophrenia. Early clinical studies demonstrated that glycine or D-serine augmentation improved negative symptoms and cognition in schizophrenia patients, but efficacy was limited by poor blood-brain barrier permeability and low receptor affinity [3] [8]. This prompted drug discovery efforts targeting Glycine Transporter 1 to elevate synaptic glycine levels more effectively. First-generation inhibitors like Alx5407 exhibited high potency but caused respiratory suppression and motor impairment due to non-selective actions in caudal brain regions, where Glycine Transporter 1 density is highest [7].
Table 2: Evolution of Select Glycine Transporter 1 Inhibitors
| Compound | Structural Features | Therapeutic Application | Key Limitations |
|---|---|---|---|
| Alx5407 | Dichlorophenyl ether scaffold | Preclinical cognition models | Respiratory inhibition, narrow therapeutic index |
| Org25935 | Sarcosine-derived | Ketamine-induced cognitive deficits | Inverted U-shaped dose response |
| Ly2365109 | Benzodioxolyl phenoxyethyl methylamino acetic acid | Epilepsy, cognitive enhancement | Regionally selective action |
| Bitopertin (RG1678) | Non-sarcosine-based | Schizophrenia phase 2 trials (negative symptoms) | Mixed efficacy outcomes |
Advances in positron emission tomography ligands (e.g., [¹¹C]GSK931145) enabled precise quantification of Glycine Transporter 1 occupancy, revealing an inverted U-shaped dose-response relationship for cognitive effects. In rhesus monkeys, Org25935 reversed ketamine-induced working memory deficits optimally at 40–70% Glycine Transporter 1 occupancy but impaired cognition at >75% occupancy [3]. This emphasized the necessity of balanced target engagement for clinical efficacy. Subsequent compounds like Ly2365109 were designed with improved selectivity and pharmacokinetic profiles, expanding applications into epilepsy and affective disorders [1] [6].
2-[2-[4-(1,3-Benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid hydrochloride (Ly2365109 hydrochloride) is a potent, selective Glycine Transporter 1 inhibitor with a half-maximal inhibitory concentration in the nanomolar range. Its molecular structure (C₂₂H₂₈ClNO₅; molecular weight: 421.92 g/mol) incorporates three pharmacophoric elements critical for Glycine Transporter 1 affinity and function [6]:
Table 3: Molecular Features of Ly2365109 Hydrochloride
| Structural Element | Chemical Property | Role in Glycine Transporter 1 Inhibition |
|---|---|---|
| 1,3-Benzodioxol-5-yl | Lipophilic aromatic system | Membrane penetration; π-π interactions with binding pocket residues |
| 2-tert-Butylphenoxy | Sterically hindered ether | Selectivity filter via exclusion from Glycine Transporter 2 active site |
| Ethyl-methylamino acetic acid | Zwitterionic at pH 7.4 | Competitive glycine displacement; sodium site coordination |
Biochemical assays confirmed Ly2365109’s mechanism: it elevates cerebrospinal fluid glycine concentrations and potentiates N-methyl-D-aspartate receptor-dependent neurotransmitter release in the prefrontal cortex and striatum [7]. In murine epilepsy models, systemic Ly2365109 administration suppressed chronic seizures by normalizing hippocampal glycine levels, validating its target engagement and therapeutic potential [1]. Unlike earlier inhibitors, Ly2365109 exhibits regionally selective action, preferentially augmenting glycine in cortical over cerebellar regions at therapeutic doses. This selectivity likely underlies its favorable behavioral profile—reversal of cognitive deficits without respiratory side effects—observed in comparative neurochemical profiling [7]. The compound’s physicochemical properties (e.g., solubility, stability) are optimized by hydrochloride salt formation, facilitating in vivo investigations of Glycine Transporter 1 modulation in neurological disease models .
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: